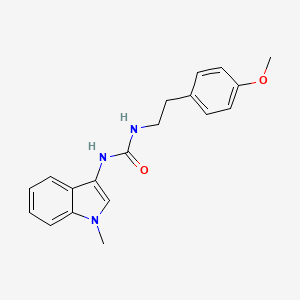

1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea

Description

1-(4-Methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is a urea derivative featuring a 4-methoxyphenethyl group linked via a urea bridge to a 1-methylindole moiety. Its structure combines aromatic methoxy-substituted phenyl and methylated indole groups, which are common in bioactive molecules targeting enzymes or signaling pathways .

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-(1-methylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-22-13-17(16-5-3-4-6-18(16)22)21-19(23)20-12-11-14-7-9-15(24-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHHNXXIVWHJTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea typically involves the reaction of 4-methoxyphenethylamine with 1-methyl-1H-indole-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as carbodiimides (e.g., DCC or EDC) and a base (e.g., triethylamine) to facilitate the formation of the urea bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-hydroxyphenethyl derivative.

Reduction: Formation of 1-(4-methoxyphenethyl)amine and 1-methyl-1H-indole-3-amine.

Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to a receptor and modulate its activity, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table compares 1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea with five structurally related urea derivatives:

Key Observations:

- Substituent Effects on Bioactivity : AR-A014418 (GSK-3β inhibitor) highlights the importance of electron-withdrawing groups (e.g., nitro-thiazolyl) for kinase binding . The target compound lacks such groups, suggesting divergent pharmacological targets.

- Synthetic Accessibility : The target compound shares synthetic pathways with cobalt-catalyzed C-H functionalization methods used for 2-(4-methoxyphenyl)-1-(1-methyl-1H-indol-3-yl)urea , whereas AR-A014418 and others rely on commercial or alkylation-based routes .

- Molecular Weight and Solubility : Higher molecular weight in brominated analogues (e.g., ~484.3 g/mol in ) may reduce bioavailability compared to the target compound (~353.4 g/mol).

Biological Activity

1-(4-Methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic compound belonging to the class of urea derivatives. Its unique structural characteristics, which include an indole moiety and a methoxyphenethyl group, suggest potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 323.4 g/mol. The presence of both the urea functional group and the indole structure is significant in medicinal chemistry, as these features are often associated with enhanced biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O2 |

| Molecular Weight | 323.4 g/mol |

| IUPAC Name | 1-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-1H-indol-3-yl)urea |

The biological activity of 1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The indole moiety can mimic tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This interaction may modulate the activity of various proteins involved in cellular signaling pathways, leading to diverse biological effects.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

- Receptor Modulation : By binding to specific receptors, it may alter receptor-mediated signaling pathways.

Biological Activity and Case Studies

Recent studies have evaluated the antimicrobial and anticancer properties of related indole derivatives. For instance, compounds derived from indole structures have shown significant antimicrobial activity against both sensitive and multidrug-resistant bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.13–1.0 µg/mL .

Case Study: Antimicrobial Activity

In one study, derivatives similar to 1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea were tested against various bacterial strains. The results indicated that these compounds exhibited potent antimicrobial properties while maintaining low cytotoxicity against human fibroblasts .

Case Study: Anticancer Activity

Another study highlighted the anticancer potential of indole derivatives, where several compounds showed significant cytotoxic effects against cancer cell lines with IC50 values indicating effective dose ranges . This suggests that structural modifications in urea derivatives can lead to enhanced therapeutic profiles.

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to understand how structural variations affect biological activity:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(1H-Indol-3-Yl)-3-(4-Methoxyphenyl)Urea | Indole + Methoxyphenyl | Moderate anticancer activity |

| 1-(3-Methoxyphenethyl)-3-(1-Methyl-1H-Indol-3-Yl)Urea | Indole + Methoxyphenethyl | Enhanced lipophilicity and bioavailability |

| 1-(4-Fluorophenyl)-3-(1H-Indol-3-Yl)Urea | Indole + Fluorophenyl | Altered electronic properties affecting activity |

The presence of methoxy groups in these compounds often correlates with increased lipophilicity and improved binding affinities for biological targets.

Q & A

Q. What are the optimal synthetic routes for 1-(4-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea, and how can purity be validated?

- Methodological Answer : Begin with a two-step approach: (1) Condensation of 4-methoxyphenethylamine with an isocyanate precursor, followed by (2) coupling with 1-methylindole-3-carboxylic acid via carbodiimide-mediated urea formation. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) based on analogous arylurea syntheses . Validate purity using reversed-phase HPLC (≥95% purity threshold) and confirm structural integrity via / NMR, ensuring absence of byproducts like unreacted amines or dimerized intermediates .

Q. Which spectroscopic methods are most effective for characterizing the crystalline structure of this urea compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond angles and torsional strain in the urea backbone . Complement with solid-state NMR to analyze hydrogen-bonding networks and FTIR for functional group validation (e.g., urea carbonyl stretch at ~1640–1680 cm) .

Q. What are the critical parameters for ensuring reproducibility in the synthesis of diarylurea derivatives?

- Methodological Answer : Control stoichiometry (1:1.05 molar ratio of amine to isocyanate), use anhydrous solvents (e.g., DMF or THF), and maintain inert atmospheres to prevent hydrolysis. Monitor reaction progress via TLC or in situ IR spectroscopy. Reproducibility hinges on consistent purification (e.g., column chromatography with gradient elution) .

Q. How should researchers handle discrepancies between theoretical and experimental LogP values for this compound?

- Methodological Answer : Calculate theoretical LogP using software (e.g., ChemAxon) and compare with experimental values derived from shake-flask HPLC. If discrepancies exceed ±0.5 units, re-evaluate solvent partitioning conditions or assess potential ionization effects (pKa shifts due to methoxy/indole substituents) .

Q. What safety protocols are essential when handling methoxy-substituted arylureas in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/dermal contact due to acute toxicity risks (Category 4 for oral/dermal exposure) . Store in airtight containers under nitrogen to prevent degradation, and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How do structural modifications in urea derivatives affect target binding affinity in kinase inhibition studies?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents on the indole and methoxyphenethyl moieties. Use molecular docking (e.g., AutoDock Vina) to predict binding poses against kinase ATP pockets (e.g., VEGFR2 or PDGFRβ). Validate with kinase inhibition assays (IC determination via fluorescence polarization) .

Q. What experimental strategies resolve contradictions in reported bioactivity data across different cell models?

- Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration) and include positive controls (e.g., sorafenib for kinase inhibition). Use orthogonal assays (e.g., Western blotting for target phosphorylation vs. cell viability assays) to confirm mechanism-specific effects. Apply multivariate statistical analysis to identify confounding variables .

Q. How can environmental fate studies be designed to assess the ecotoxicological risks of arylurea compounds?

- Methodological Answer : Conduct OECD 307/308 guideline studies to evaluate biodegradation half-lives in soil/water matrices. Use LC-MS/MS to quantify parent compound and metabolites. Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna for aquatic toxicity, Eisenia fetida for soil bioaccumulation) .

Q. What computational approaches predict metabolic pathways of methoxy-substituted arylureas in mammalian systems?

Q. What in vitro models best correlate with in vivo antitumor efficacy for indole-containing urea derivatives?

- Methodological Answer :

Use patient-derived xenograft (PDX) organoids or 3D spheroid cultures to mimic tumor microenvironments. Combine with transcriptomic profiling (RNA-seq) to identify biomarkers (e.g., kinase overexpression) predictive of in vivo response. Validate efficacy in murine xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling .

Notes on Evidence Utilization

- Structural Analogues : Key insights were extrapolated from structurally similar urea derivatives (e.g., ).

- Methodological Rigor : Experimental designs from environmental studies () and crystallography () informed advanced analytical workflows.

- Safety Standards : Protocols from safety data sheets () ensured compliance with regulatory guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.